3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID
Description
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-15-10(14)8(5-9(12)13)11-6-7-3-2-4-16-7/h2-4,8,11H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFYNCARJPZMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664243 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction time, solvent, and amounts of substrates are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and effective coupling reagents suggests that scalable production could be feasible with further optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .
Scientific Research Applications
3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The furan ring and amino group are key functional groups that enable the compound to bind to various biological targets, potentially inhibiting or activating specific pathways . Further research is needed to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
- The target compound’s 3-amino-furanmethyl group distinguishes it from sulfanyl () and trifluoromethylphenyl () analogs.
- The 4-methoxy-oxo moiety contrasts with the oxo-aryl () and oxo-aminophenyl () groups, impacting electronic and steric properties.
- Chirality is noted in (S-configuration), whereas the target compound’s stereochemistry is unspecified but may exist as a racemic mixture if synthesized without enantioselective methods .
Reactivity Insights :
- The furan ring in the target compound may undergo electrophilic substitution, whereas trifluoromethyl groups () resist such reactions.
- The methoxy group (target and ) could enhance stability against hydrolysis compared to oxo groups ().
Physicochemical and Electronic Properties
Table 2: Comparative Properties
Electronic Effects :
- The furan ring (electron-rich) may enhance nucleophilicity at the amino group, while trifluoromethyl () is electron-withdrawing, reducing reactivity .
- Methoxy (electron-donating) vs. oxo (electron-withdrawing) groups influence the electron density of the butanoic acid backbone.
Analytical Characterization
- X-ray Crystallography : SHELX programs () are widely used for resolving crystal structures of small molecules like these .
- Wavefunction Analysis: Tools like Multiwfn () can compare electron localization, electrostatic potentials, and bond orders between the target and analogs .
- Chiral Analysis : ’s S-configuration highlights the need for chiral chromatography or circular dichroism if enantiopure synthesis is pursued.
Biological Activity
3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid, also known by its CAS number 138780-84-4, is an organic compound featuring a furan ring, an amino group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's structure is characterized by the following features:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological activity.
- Amino Group : Imparts basic properties and allows for interactions with various biological molecules.
- Carboxylic Acid Group : Provides acidic properties and can participate in hydrogen bonding.
Synthesis
The synthesis of this compound typically involves:
- Reaction of furan-2-carbaldehyde with an appropriate amine under controlled conditions.
- Utilization of catalysts to enhance yield and purity.
- Implementation of green chemistry principles for sustainable production methods.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the furan moiety is believed to enhance this property by disrupting microbial cell membranes or interfering with metabolic pathways.
Anticancer Activity
Research has highlighted the potential anticancer effects of this compound. It has been shown to:
- Induce apoptosis in cancer cells through activation of specific signaling pathways.
- Inhibit tumor growth in various cancer models, suggesting a mechanism involving the modulation of cellular proliferation and survival pathways.
The exact mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes and Receptors : The compound may interact with specific enzymes or receptors, modulating their activity.
- Signal Transduction Pathways : It may influence pathways related to cell growth, apoptosis, and immune responses.
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria. |
| Cancer Cell Line Study | Showed dose-dependent inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency. |
Research Findings
- Antimicrobial Studies : In vitro assays revealed that derivatives of this compound possess a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibiotic agent .
- Anticancer Mechanisms : Investigations into its anticancer properties revealed that it can induce cell cycle arrest and apoptosis in several cancer types, including breast and colon cancer .
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Condition |
|---|---|
| Coupling Agent | EDCl/HOBt (1.2 equiv each) |
| Solvent | Anhydrous DMF, 0°C to RT, 12 hours |
| Yield (Crude) | 65–75% |
| Final Purity (HPLC) | >97% |
Basic: What analytical methods are critical for structural confirmation and purity assessment?
Methodological Answer:
- HPLC-UV : Use a C18 column (250 mm × 4.6 mm) with acetonitrile/water gradient (0.1% TFA) and UV detection at 254 nm. This method resolves impurities (<0.5% total) and confirms retention time consistency .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies key functional groups (e.g., methoxy singlet at ~3.3 ppm, furan protons at 6.2–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical for C₁₁H₁₃NO₅: 251.08 g/mol) with <2 ppm error .
Q. Table 2: Typical HPLC Parameters
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/Water + 0.1% TFA | 1.0 mL/min | UV 254 nm |
Advanced: How can competing reactivity of the methoxy and oxo groups be managed during synthesis?
Methodological Answer:
The methoxy group’s electron-donating nature may destabilize the oxo group during acidic/basic conditions. Mitigation strategies include:
- pH Control : Conduct reactions under neutral or mildly acidic conditions (pH 4–6) to prevent hydrolysis of the ester group .
- Protection/Deprotection : Temporarily protect the oxo group as a ketal (e.g., using ethylene glycol) during amine coupling, followed by acidic deprotection .
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to stabilize the oxo group while promoting amide bond formation .
Advanced: How should researchers resolve contradictions in reported impurity profiles?
Methodological Answer:
Discrepancies in impurity data (e.g., oxidation byproducts vs. unreacted starting materials) require cross-validation:
Multi-Method Analysis : Combine HPLC-UV with LC-MS to distinguish isobaric impurities .
Stability Studies : Accelerated degradation (40°C/75% RH for 14 days) identifies labile functional groups (e.g., ester hydrolysis under high humidity) .
Batch-Specific COA : Compare Certificate of Analysis data across suppliers to trace impurity sources (e.g., residual solvents vs. synthetic intermediates) .
Advanced: What computational approaches predict the compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes containing hydrophobic pockets (e.g., kinases), leveraging the furan ring’s π-π stacking potential .
- QSAR Modeling : Correlate structural features (e.g., logP, H-bond acceptors) with activity data from analogous 4-oxobutanoic acid derivatives .
- ADMET Prediction : SwissADME estimates bioavailability (e.g., high gastrointestinal absorption due to moderate logP ~1.5) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation of the oxo group.
- Humidity : Use desiccants (silica gel) to avoid ester hydrolysis, as observed in structurally similar compounds under high humidity .
- Solvent Compatibility : Dissolve in DMSO for biological assays (stable for >6 months at –80°C) .
Advanced: How can enantiomeric purity be ensured if stereoisomers form during synthesis?
Methodological Answer:
While the target compound lacks chiral centers, side reactions (e.g., furan ring opening) may generate stereoisomers. Strategies include:
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol to resolve unintended stereoisomers .
- Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to detect conformational changes .
Advanced: What in vitro assays are suitable for evaluating enzyme inhibition potential?
Methodological Answer:
- Kinase Inhibition Assay : Use a fluorescence-based ADP-Glo™ kinase assay (e.g., against PKA or PKC isoforms) with ATP concentrations varying from 1–100 µM .
- Protease Activity Assay : Measure hydrolysis of fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in the presence of the compound at 10–100 µM .
Q. Table 3: Example Assay Conditions
| Assay Type | Substrate | Detection Method | IC₅₀ Calculation |
|---|---|---|---|
| Kinase Inhibition | ATP/Peptide substrate | Luminescence | Nonlinear regression |
| Protease Inhibition | Z-Gly-Gly-Arg-AMC | Fluorescence (Ex/Em: 380/460 nm) | GraphPad Prism |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
